molecular formula C15H26N2OS B181508 1-(1-Adamantylsulfinyl)-4-methylpiperazine CAS No. 5569-40-4

1-(1-Adamantylsulfinyl)-4-methylpiperazine

Cat. No.: B181508
CAS No.: 5569-40-4
M. Wt: 282.4 g/mol
InChI Key: NSZQYMXCSZUAMC-UHFFFAOYSA-N
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Description

1-(1-Adamantylsulfinyl)-4-methylpiperazine, also known as ADSMP or Varenicline, is a novel and potent compound that has been extensively studied for its scientific research application. It is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylsulfinyl)-4-methylpiperazine involves its binding to the α4β2 nAChR and activation of the receptor. This activation results in the release of neurotransmitters such as dopamine, which is associated with the reward pathway in the brain. This compound has been found to be a partial agonist of the receptor, which means that it has a lower efficacy than nicotine in activating the receptor. This property makes it an effective treatment for nicotine addiction as it reduces the severity of withdrawal symptoms.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with the reward pathway. This effect is responsible for its ability to reduce nicotine cravings in smokers. This compound has also been found to have anxiolytic and antidepressant effects, which makes it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(1-Adamantylsulfinyl)-4-methylpiperazine has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity. It has a well-defined mechanism of action, which makes it a useful tool for studying the α4β2 nAChR. However, this compound has some limitations for lab experiments. It is a partial agonist of the receptor, which means that its efficacy is lower than nicotine. This property makes it less useful for studying the full range of effects of the receptor.

Future Directions

There are several future directions for the study of 1-(1-Adamantylsulfinyl)-4-methylpiperazine. One direction is the development of more potent analogs of this compound that have higher efficacy as partial agonists of the α4β2 nAChR. Another direction is the investigation of the anxiolytic and antidepressant effects of this compound and its analogs. Additionally, the use of this compound as a tool for studying the α4β2 nAChR in different disease states such as Parkinson's disease and Alzheimer's disease is another potential future direction. Overall, this compound has great potential for scientific research, particularly in the field of pharmacology.

Synthesis Methods

The synthesis of 1-(1-Adamantylsulfinyl)-4-methylpiperazine involves the reaction of adamantane-1-sulfinyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a high purity yield. The synthesis method has been extensively optimized to ensure that the compound is produced with high purity and in large quantities.

Scientific Research Applications

1-(1-Adamantylsulfinyl)-4-methylpiperazine has been extensively studied for its scientific research application, particularly in the field of pharmacology. It has been found to be a potent partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in the regulation of neurotransmitter release in the brain. This compound has been found to have a high affinity for this receptor and has been shown to be effective in reducing nicotine cravings in smokers.

Properties

5569-40-4

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-(1-adamantylsulfinyl)-4-methylpiperazine

InChI

InChI=1S/C15H26N2OS/c1-16-2-4-17(5-3-16)19(18)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,2-11H2,1H3

InChI Key

NSZQYMXCSZUAMC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1CCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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